molecular formula C13H14N2 B1675575 1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)- CAS No. 103294-47-9

1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-

Cat. No.: B1675575
CAS No.: 103294-47-9
M. Wt: 198.26 g/mol
InChI Key: RUKUDYPTXIUUKQ-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for LY-150310 are not extensively detailed in the available literature. it is known that LY-150310 is a histamine H1-receptor antagonist and can alter prostanoid concentrations in vitro and in vivo

Chemical Reactions Analysis

LY-150310 undergoes various types of chemical reactions, including:

    Reduction: Similar to oxidation, reduction reactions involving LY-150310 are not extensively detailed.

    Substitution: LY-150310 may undergo substitution reactions, but specific reagents and conditions are not provided in the literature.

The major products formed from these reactions are not explicitly mentioned, indicating a need for further research to fully understand the chemical behavior of LY-150310.

Scientific Research Applications

Mechanism of Action

Properties

CAS No.

103294-47-9

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole

InChI

InChI=1S/C13H14N2/c1-2-6-12-11(4-1)5-3-7-13(12)15-9-8-14-10-15/h1-2,4,6,8-10,13H,3,5,7H2

InChI Key

RUKUDYPTXIUUKQ-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2C1)N3C=CN=C3

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3C=CN=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY 150310
LY 150310 mono-NO4
LY-150310
LY150310

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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